BenchChemオンラインストアへようこそ!

3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde

Medicinal Chemistry Process Chemistry Antibiotic Synthesis

3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde (CAS 527681-61-4) is a heterobicyclic compound featuring a reactive aldehyde group at the 6-position of a 3,4-dihydro-2H-pyrano[2,3-c]pyridine core. This specific aldehyde is not a final drug candidate but a crucial, verifiable chemical intermediate in the synthesis of Gepotidacin (GSK2140944), a first-in-class triazaacenaphthylene bacterial topoisomerase inhibitor approved by the FDA for uncomplicated urinary tract infections.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 527681-61-4
Cat. No. B1465917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde
CAS527681-61-4
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1CC2=CC(=NC=C2OC1)C=O
InChIInChI=1S/C9H9NO2/c11-6-8-4-7-2-1-3-12-9(7)5-10-8/h4-6H,1-3H2
InChIKeyDSOLBHZRAGNEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde (CAS 527681-61-4) as a Critical Gepotidacin Intermediate


3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde (CAS 527681-61-4) is a heterobicyclic compound featuring a reactive aldehyde group at the 6-position of a 3,4-dihydro-2H-pyrano[2,3-c]pyridine core . This specific aldehyde is not a final drug candidate but a crucial, verifiable chemical intermediate in the synthesis of Gepotidacin (GSK2140944), a first-in-class triazaacenaphthylene bacterial topoisomerase inhibitor approved by the FDA for uncomplicated urinary tract infections [1]. Its role as Gepotidacin Impurity 16 further establishes its identity and necessity within the drug's analytical and quality control framework [2].

Why 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde Cannot Be Replaced by Its 6-Methanol or 6-Carboxylic Acid Analogs


The aldehyde functional group at the 6-position is the sole driver of its differentiated utility. Substitution with the closest in-class analogs—3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-methanol (CAS 527681-60-3) or 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylic acid (CAS 527681-62-5)—fails scientifically because the critical bond-forming event in the target synthetic pathway is a reductive amination [1]. This reaction is chemoselective for aldehydes; the alcohol analog would require a pre-oxidation step, adding cost and reducing atom economy, while the carboxylic acid analog would require a multi-step reduction-oxidation sequence or a less efficient amidation-reduction route, fundamentally altering the validated manufacturing process [1]. The patented synthesis of Gepotidacin explicitly names this aldehyde as the penultimate intermediate, making its procurement non-negotiable for any entity replicating this protected route .

Quantitative Evidence Guide for Procuring 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde Over Analogs


Validated Synthetic Necessity: Chemoselective Reductive Amination vs. 6-Methanol Analog

The target compound's core differentiation is its required role in a specific, patented reductive amination step to form Gepotidacin. The closest analog with a 6-hydroxymethyl group (CAS 527681-60-3) cannot participate directly in this bond formation. A published synthetic protocol demonstrates that the alcohol analog (0.25 g) must first be oxidized with MnO2 to generate the target aldehyde in situ; this extra step introduces processing costs, reduces overall efficiency, and generates metal waste, providing a direct experimental basis for selecting the aldehyde from the start to save time and resources .

Medicinal Chemistry Process Chemistry Antibiotic Synthesis

Yield Advantage of Patented Dehydration Route Over Prior Art Synthesis for This Building Block

The patent literature directly criticizes prior art methods (WO2003042210, WO2004058144) for preparing this carbaldehyde as 'arduous, requiring many steps using expensive starting materials and resulting in unsatisfactory overall yields' [1]. The improved dehydration process was invented specifically to make this building block accessible from cheaper chemicals. While a direct yield comparison in a single paper is absent (class-level inference), the explicit motivation of the patent—to overcome low yields for this exact compound—serves as a strong procurement signal that high-quality, cost-effective supply is a known challenge addressed by newer manufacturing methods.

Process R&D Route Scouting Cost-Efficiency

Regulatory Identity and Analytical Necessity: Designation as Gepotidacin Impurity 16

This compound is not merely a synthetic intermediate; its designation as 'Gepotidacin Impurity 16' by regulatory-focused commercial suppliers confirms its identity as a known and specified impurity in the Gepotidacin drug substance [1]. This designation directly implies that an authentic, highly pure sample is required for analytical method development, method validation (AMV), and quality control (QC) release testing. Generic pyrano[2,3-c]pyridine analogs without this specific accepted identity cannot fulfill this regulated function, creating a hard compliance-driven requirement for this exact CAS number in any Gepotidacin-focused pharmaceutical development program.

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Physical Property Differentiation: Crystallinity and Handling vs. Liquid Analogs

The target compound is a solid at ambient temperature with a reported melting point of 58-60°C . This is a significant practical differentiator from many lower-molecular-weight or oily pyridine carbaldehyde analogs. The crystallinity facilitates accurate weighing, purification by recrystallization, and long-term storage, reducing handling errors and degradation risk compared to liquid or hygroscopic alternatives. While the 6-methanol analog (CAS 527681-60-3) also appears to be a solid, the aldehyde's higher melting point relative to its reduced form can offer an advantage in purification and formulation development by enabling trituration or recrystallization protocols that remove alcohol impurities.

Formulation Science Solid-State Chemistry Laboratory Logistics

Validated Application Scenarios for 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde


Pilot-Scale Gepotidacin Synthesis and Process Chemistry Optimization

Process chemists developing or scaling up the patented Gepotidacin synthesis must procure this aldehyde to install the critical pyrano-pyridine arm via reductive amination, as documented in WO2004058144 and US20130116436A1 [1]. Substitution with the more readily available 6-methanol analog is chemically possible only with a preceding oxidation step, which decreases yield, adds solvent consumption, and complicates impurity profiles, thus directly compromising the cost-efficiency goals of any scaled process .

Generic Pharmaceutical ANDA Filing and Analytical Quality Control

Analytical R&D and QC units within generic pharmaceutical companies intending to file an Abbreviated New Drug Application (ANDA) for Gepotidacin must purchase this compound as a certified reference standard for impurity profiling (Gepotidacin Impurity 16) [1]. The use of the specific CAS number 527681-61-4 is mandatory for the identification, quantification, and control of this process-related impurity in the final drug product, making this a non-discretionary procurement item driven by regulatory compliance [1].

Medicinal Chemistry Exploration of Novel Bacterial Topoisomerase Inhibitors (NBTIs)

This aldehyde serves as an advanced, regiospecific building block for generating focused libraries of Gepotidacin analogs and other NBTIs [1]. Unlike non-functionalized pyrano-pyridine cores, the aldehyde handle allows direct and diversified derivatization (e.g., reductive amination, Grignard addition, condensation), providing a significant tactical advantage in SAR exploration by minimizing the number of synthetic steps from the core to the final analog, accelerating hit-to-lead and lead optimization programs [1].

Method Development and Validation for Related Substance Testing

Contract research and manufacturing organizations (CROs/CDMOs) tasked with developing stability-indicating HPLC or UPLC methods for Gepotidacin must use this specific compound as a marker for chromatographic system suitability [1]. Its known retention time and response factor relative to the API are foundational to method validation, and failure to source this exact substance can lead to regulatory questions about the specificity and robustness of the analytical method during dossier review [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.